molecular formula C17H24N4O2 B2876278 N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 451469-32-2

N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No. B2876278
CAS RN: 451469-32-2
M. Wt: 316.405
InChI Key: DRUGPSYGZFSVCW-UHFFFAOYSA-N
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Description

“N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide” is a benzotriazine derivative. Benzotriazines are a class of organic compounds containing a benzene ring fused to a triazine ring . They are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide” would likely consist of a benzotriazine core with a butylhexanamide group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide” would depend on its specific structure. For instance, the presence of the benzotriazine ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Anti-Alzheimer’s Agents

Compounds with the benzotriazin core have been studied for their potential as cholinesterase inhibitors , which are crucial in the treatment of Alzheimer’s disease . These inhibitors can prevent the breakdown of acetylcholine, a neurotransmitter whose deficiency is associated with Alzheimer’s. The compound could be designed to target both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), offering a dual approach to enhance cognitive function in patients.

Organic Synthesis

The benzotriazin moiety is a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds . It can be used to synthesize various organic molecules, potentially leading to the development of new drugs or materials with unique properties.

Coupling Reagents

Derivatives of benzotriazin, such as DEPBT , have been shown to be effective as in situ coupling reagents . These reagents are used in peptide synthesis, where they can help form peptide bonds without causing racemization, which is crucial for maintaining the biological activity of peptides.

Dye, Pigment, and Photosensitive Material Synthesis

Benzotriazin derivatives have applications in the synthesis of dyes, pigments, and photosensitive materials . Their chemical structure allows them to interact with light and other substances, making them useful in various industrial processes, including the production of inks and coatings.

Pharmacological Activities

Imidazole-containing compounds, which share a similar heterocyclic structure with benzotriazin derivatives, exhibit a wide range of pharmacological activities . These include antibacterial, antifungal, antiviral, and anti-inflammatory effects. By extension, the compound may also possess these activities, subject to further research.

Chemical Informer Libraries

Compounds like N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can be part of chemical informer libraries used in drug discovery . These libraries contain diverse molecules that can be screened against various biological targets to identify potential new drugs.

Therapeutic Agents

The structural similarity of benzotriazin derivatives to other biologically active compounds suggests their potential use as therapeutic agents . They could be modified to enhance their activity and specificity for certain biological targets, leading to the development of new treatments for various diseases.

Material Science

In material science, the compound’s ability to form stable structures can be exploited to create new materials with specific properties . These materials could have applications in electronics, nanotechnology, or as catalysts in chemical reactions.

Safety and Hazards

Without specific studies or data, it’s difficult to predict the safety and hazards associated with “N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide”. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for “N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide” could involve studying its potential biological activities, exploring its chemical reactivity, and optimizing its synthesis process .

properties

IUPAC Name

N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-3-12-18-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUGPSYGZFSVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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